molecular formula C8H6Cl2O4S B1438756 Methyl 3-chloro-5-(chlorosulfonyl)benzoate CAS No. 1155083-83-2

Methyl 3-chloro-5-(chlorosulfonyl)benzoate

Cat. No.: B1438756
CAS No.: 1155083-83-2
M. Wt: 269.1 g/mol
InChI Key: SJINDARITXMCOD-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-(chlorosulfonyl)benzoate is an organic compound with the molecular formula C8H6Cl2O4S. It is a derivative of benzoic acid, characterized by the presence of both chloro and chlorosulfonyl functional groups on the benzene ring. This compound is primarily used in chemical research and industrial applications due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-5-(chlorosulfonyl)benzoate can be synthesized through a multi-step process starting from 3-chlorobenzoic acid. The initial step involves the esterification of 3-chlorobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 3-chlorobenzoate. This intermediate is then subjected to chlorosulfonation using chlorosulfonic acid, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful monitoring of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-chloro-5-(chlorosulfonyl)benzoate is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic transformations.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Used in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-chloro-5-(chlorosulfonyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific application, such as enzyme inhibition in biological studies or acting as a precursor in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-chloro-5-(chlorosulfonyl)benzoate is unique due to the presence of both chloro and chlorosulfonyl groups, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs .

Properties

IUPAC Name

methyl 3-chloro-5-chlorosulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O4S/c1-14-8(11)5-2-6(9)4-7(3-5)15(10,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJINDARITXMCOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155083-83-2
Record name methyl 3-chloro-5-(chlorosulfonyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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